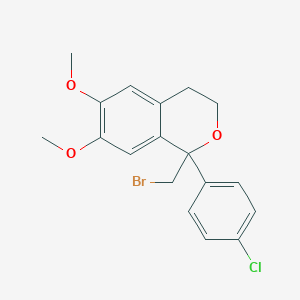![molecular formula C15H10BrNO4 B11481306 N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 924846-82-2](/img/structure/B11481306.png)
N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that combines a brominated furan ring with a chromene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromofuran.
Formation of 2-oxo-2H-chromene-3-carboxylic acid: This intermediate can be synthesized via the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Coupling Reaction: The 5-bromofuran is then coupled with the 2-oxo-2H-chromene-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: De-brominated or hydroxylated products.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of brominated furans and chromenes with biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Medically, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The brominated furan ring and chromene carboxamide moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
- N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide
- N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide
Uniqueness
Compared to these similar compounds, N-[(5-bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of the chromene moiety, which can impart additional biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
924846-82-2 |
|---|---|
Molecular Formula |
C15H10BrNO4 |
Molecular Weight |
348.15 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H10BrNO4/c16-13-6-5-10(20-13)8-17-14(18)11-7-9-3-1-2-4-12(9)21-15(11)19/h1-7H,8H2,(H,17,18) |
InChI Key |
WKRANHASSDJQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481229.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481243.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481250.png)
![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid](/img/structure/B11481265.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11481268.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11481275.png)

![6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)

![Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B11481299.png)
![N-(4-{[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11481300.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481303.png)
